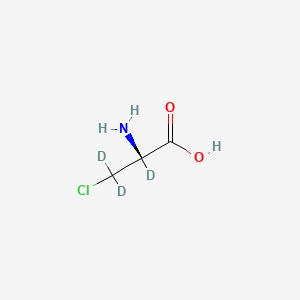
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid is a deuterated analog of 2-amino-3-chloropropanoic acid. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid typically involves the incorporation of deuterium atoms into the parent compound, 2-amino-3-chloropropanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient incorporation of deuterium.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 2-amino-3-hydroxypropanoic acid if hydroxide is the nucleophile.
Oxidation: Oxidized derivatives of the amino group.
Reduction: Reduced forms of the amino group or other functional groups present.
Scientific Research Applications
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of isotopic substitution.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid involves its interaction with biological molecules and pathways. The deuterium atoms can influence the rate of metabolic reactions due to the kinetic isotope effect, where the presence of heavier isotopes slows down certain chemical reactions. This can lead to altered pharmacokinetics and dynamics of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-chloropropanoic acid: The non-deuterated analog.
2-amino-3-hydroxypropanoic acid: A hydroxylated analog.
2-amino-3-bromopropanoic acid: A brominated analog.
Uniqueness
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium can enhance the stability of the compound and provide valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
Properties
Molecular Formula |
C3H6ClNO2 |
|---|---|
Molecular Weight |
126.56 g/mol |
IUPAC Name |
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1/i1D2,2D |
InChI Key |
ASBJGPTTYPEMLP-RBXBQAPRSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])Cl)N |
Canonical SMILES |
C(C(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)

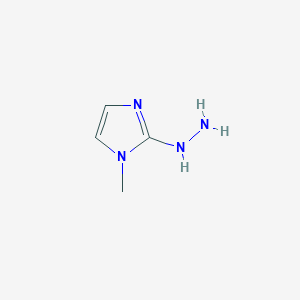
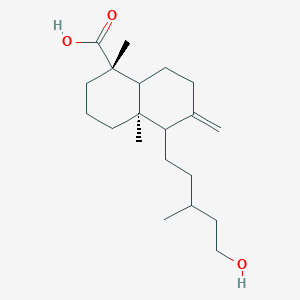

![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)
![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)
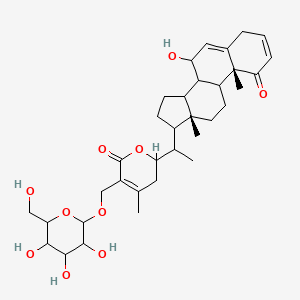
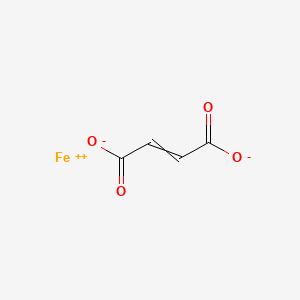
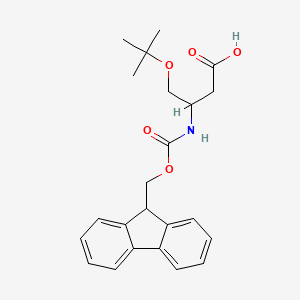
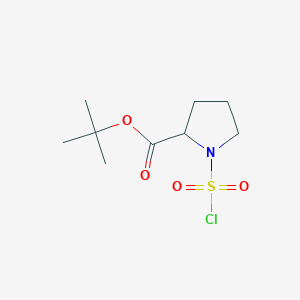
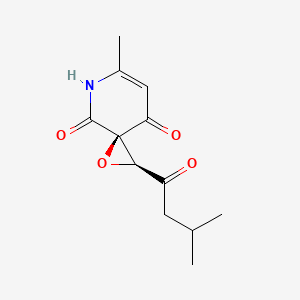
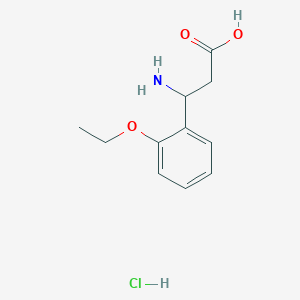
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
